
1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic chemical compound known for its diverse applications in scientific research and potential therapeutic uses. Its unique structure combines chlorinated phenyl and piperazine groups, lending it specific physicochemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Starting Materials: The synthesis starts with commercially available starting materials, such as 4-chloro-3-methylphenol and 3-chlorophenylpiperazine.
Formation of Intermediates: Through nucleophilic substitution reactions, intermediates like 1-(4-chloro-3-methylphenoxy)-3-chloropropane are formed.
Coupling Reactions: These intermediates undergo coupling reactions with 3-chlorophenylpiperazine to form the desired product.
Purification: The final compound is isolated and purified using crystallization, chromatography, or recrystallization techniques.
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to maximize yield and efficiency. This may include advanced techniques like continuous flow synthesis and the use of catalytic processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophilic or nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. They can include various chlorinated, methylated, or dechlorinated derivatives.
Scientific Research Applications
1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has a broad range of applications in scientific research:
Chemistry:Synthetic Intermediates: Used as an intermediate in the synthesis of more complex molecules.
Analytical Standards: Employed in analytical chemistry for method development and validation.
Receptor Binding Studies: Used to investigate the binding affinity and selectivity of ligands for various receptors.
Signal Transduction Research: Involved in studying cellular signaling pathways.
Pharmacology: Investigated for its potential as a therapeutic agent in treating various diseases.
Drug Development: Used in preclinical studies to assess pharmacokinetics and pharmacodynamics.
Chemical Industry: Utilized in the development of novel materials and compounds.
Biotechnology: Applied in the production of biotechnological products and processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves interactions with specific molecular targets and pathways:
Receptor Binding: It may bind to specific receptors, modulating their activity and triggering downstream effects.
Enzyme Inhibition: Inhibits certain enzymes involved in metabolic pathways, affecting cellular processes.
Signal Transduction: Alters signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparing 1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride with similar compounds highlights its uniqueness in terms of structure and biological activity. Similar compounds may include:
1-(4-Chlorophenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
1-(3-Methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
1-(4-Chloro-3-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
Each of these compounds may have subtle differences in their chemical structures, which can lead to variations in their physicochemical properties and biological activities.
Properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2.2ClH/c1-15-11-19(5-6-20(15)22)26-14-18(25)13-23-7-9-24(10-8-23)17-4-2-3-16(21)12-17;;/h2-6,11-12,18,25H,7-10,13-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIWGRYWGBXXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
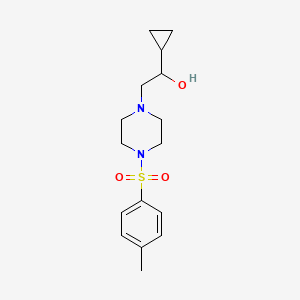
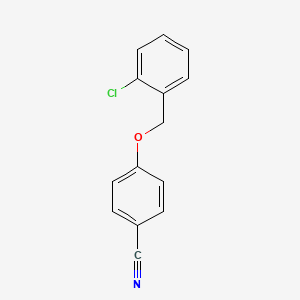
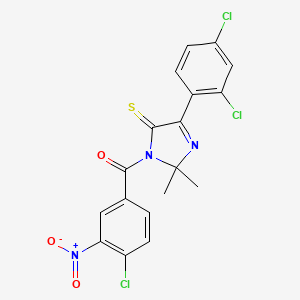
![3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2925618.png)
![3-Isopropyl-1-(4-phenethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2925621.png)
![benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2925623.png)
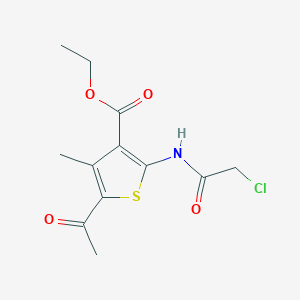

![3-{1-[(carbamoylmethyl)sulfanyl]-7-chloro-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B2925627.png)
![1-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2925629.png)
![2-((4-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2925630.png)
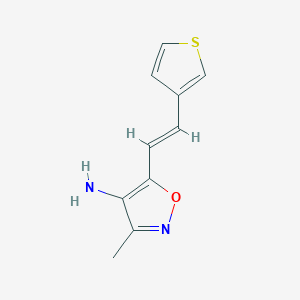
![N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925632.png)
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone](/img/structure/B2925633.png)
